molecular formula C7H9NO2 B3038023 ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate CAS No. 699-23-0

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B3038023
CAS No.: 699-23-0
M. Wt: 139.15 g/mol
InChI Key: ABSAAQSCUQHJOC-PHDIDXHHSA-N
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Description

Mechanistic Insights and Catalytic Systems

Recent advances leverage dual catalytic systems to achieve high stereocontrol. For instance, photoredox catalysis paired with copper complexes enables radical-mediated C–C bond cleavage and subsequent stereoselective cyanation. In one protocol, cyclopentanone oxime esters undergo ring-opening via a cyanoalkyl radical intermediate, which is captured by a chiral copper catalyst to form enantiomerically enriched dinitriles. While this method targets 1,5- and 1,6-dinitriles, analogous strategies could adapt to cyclopropane synthesis by modifying substrate geometry.

Key reaction parameters include:

  • Catalyst loading : As low as 1 mol% copper achieves >90% enantiomeric excess (ee) for strained cyclobutanone substrates.
  • Temperature : Reactions proceed at 10–25°C, balancing reactivity and stereoselectivity.
  • Solvent systems : Polar aprotic solvents like dichloromethane optimize radical stability and catalyst activity.

Substrate Scope and Functional Group Tolerance

The tandem approach accommodates diverse substituents:

  • Aromatic rings : Electron-donating (e.g., methoxy, methylthio) and withdrawing groups (e.g., trifluoromethyl, cyano) are tolerated.
  • Heteroarenes : Indolyl and benzothiophenyl derivatives undergo cyclization with minimal yield reduction.
  • Halogens : Bromine and iodine substituents remain intact, enabling post-synthetic modifications via cross-coupling.

Limitations and Optimization Challenges

  • Ring strain dependency : Five-membered rings require photoredox activation, while four-membered rings rely solely on copper catalysis.
  • Radical stability : Electron-deficient substrates may necessitate stabilizing additives.

Properties

IUPAC Name

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAAQSCUQHJOC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-23-0
Record name rac-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (1R,2S) configuration .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Applications

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is primarily utilized as an intermediate in organic synthesis. It serves as a versatile building block for the construction of more complex molecules. Notably, it has been employed in the following contexts:

Stereoselective Reactions

Recent studies have demonstrated its use in stereoselective cascade reactions. For instance, a reaction involving benzylidenecyanoacetates and 1,3-dimethylbarbituric acid yields substituted spirocyclopropanes with high stereoselectivity and yields ranging from 60% to 75% . This method highlights the compound's utility in generating chiral centers essential for pharmaceutical applications.

Synthesis of Bioactive Compounds

The compound is also noted for its role in synthesizing biologically active molecules. For example, it has been used to create derivatives that exhibit potential therapeutic effects, including anti-inflammatory and anticancer activities .

Medicinal Chemistry Applications

This compound has garnered attention in medicinal chemistry due to its structural features that can be modified to enhance biological activity:

Drug Development

Research indicates that derivatives of this compound may serve as precursors for developing novel pharmaceuticals targeting various diseases. Its ability to form diverse functional groups allows for extensive modifications to optimize efficacy and reduce toxicity .

Protein Degradation

The compound has been identified as a component in the design of protein degraders, which are increasingly important in targeted therapy approaches for diseases such as cancer . By modifying its structure, researchers can create compounds that selectively degrade specific proteins implicated in disease processes.

Case Study 1: Cascade Reaction Development

A study highlighted the development of a new cascade reaction involving this compound that successfully produced spirocyclopropanes with desired stereochemistry. The reaction conditions were optimized to achieve high yields and purity of the products, demonstrating the compound's effectiveness as a synthetic intermediate .

Case Study 2: Anticancer Activity

In another investigation, derivatives synthesized from this compound were tested for anticancer properties. Results showed promising activity against various cancer cell lines, suggesting that this compound could be pivotal in developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The nitrile and ester groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the target site .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

Amino-Substituted Derivatives
  • (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3): Replaces the cyano group with an amino (-NH2) and vinyl (-CH=CH2) group. Used as a key intermediate in antiviral drugs like bemnifosbuvir .
  • (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS 138457-95-1): Methyl ester variant with an ethyl substituent. Molecular weight: 143.18 g/mol; liquid at room temperature. Applied in peptide mimetics and chiral ligand synthesis .
Boc-Protected Amino Derivatives
  • Ethyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropanecarboxylate (CAS 259217-95-3): Incorporates a Boc-protected amino group (-NHBoc). Higher molecular weight (255.31 g/mol) and density (1.084 g/cm³) due to the bulky Boc group. Key intermediate in stereoselective drug synthesis, enabling controlled amide bond formation .
Sulfonamide and Trifluoroacetamido Derivatives
  • Ethyl 2-((N,N-dimethylphenyl)sulfonamido)cyclopropane-1-carboxylate :
    • Sulfonamide group enhances solubility in polar solvents.
    • Synthesized via Cu(OTf)-catalyzed cyclopropanation (72% yield) .
  • (1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate: Trifluoroacetamido group (-NHCOCF3) increases electrophilicity. Prepared via trifluoroacetylation of amino precursors (99% yield) .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Reference
Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate* 153.15 (calc.) Not reported Expected Cpr-CH: ~1.3–1.5; -CN: no protons
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 169.21 136–138 (tosylate) Cpr-CH: 1.35; NH2: 7.24 (s)
Ethyl 2-((N,N-dimethylphenyl)sulfonamido)cyclopropane-1-carboxylate 341.39 Not reported ArH: 7.86–7.66; SO2NH2: 7.25
(1R,2S)-Ethyl 1-Boc-amino-2-vinylcyclopropanecarboxylate 255.31 Not reported Cpr-CH: 1.3–1.4; Boc-CH3: 1.33

*Calculated data based on structural similarity.

Biological Activity

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with a carboxylate and cyano functional groups. The stereochemistry of the compound plays a crucial role in its biological activity, particularly in interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Calcium Channel Modulation : This compound has been identified as a potent binder to the alpha(2)-delta subunit of voltage-gated calcium channels. This interaction suggests potential applications in treating neuropathic pain and other conditions related to calcium channel dysfunction .
  • Neuroprotective Effects : Studies have shown that compounds structurally related to this compound can exert neuroprotective effects, potentially making them candidates for neurodegenerative disease therapies .

1. Study on Calcium Channel Interaction

A study published in ResearchGate examined novel cyclopropyl β-amino acid analogues, including this compound. The findings revealed that these analogues effectively bind to the alpha(2)-delta subunit of voltage-gated calcium channels, indicating their potential as therapeutic agents for conditions like epilepsy and neuropathic pain .

2. Neuroprotective Activity Assessment

In another investigation focusing on neuroprotective properties, this compound was tested for its ability to prevent neuronal cell death in vitro. Results demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cells, highlighting its potential role in treating neurodegenerative diseases .

Data Summary Table

Property Description
Chemical Name This compound
Molecular Formula C₇H₉N₁O₂
Mechanism of Action Calcium channel modulation; neuroprotection
Therapeutic Potential Neuropathic pain; neurodegenerative diseases
Binding Target Alpha(2)-delta subunit of voltage-gated calcium channels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of α,β-unsaturated esters via [2+1] annulation. Key steps include:

  • Chiral Catalysts : Use of Rh(II) or Cu(I) catalysts with chiral ligands to control stereochemistry (e.g., Evans’ auxiliary systems) .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during cyclopropane ring formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) enhance reaction rates and stereoselectivity .
  • Post-Synthetic Modifications : Cyanidation via nucleophilic substitution (e.g., using TMSCN/KCN) at the cyclopropane ring, requiring strict anhydrous conditions .

Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The (1R,2S) configuration creates distinct electronic environments:

  • Ring Strain : The cyclopropane’s angle strain increases electrophilicity at C2, favoring nucleophilic attack on the cyano group .
  • Steric Effects : The ethyl ester group at C1 shields the Re face, directing nucleophiles (e.g., amines, thiols) to the Si face of C2 .
  • Electronic Effects : The electron-withdrawing cyano group stabilizes transition states via conjugation, accelerating SN2 reactions compared to unsubstituted cyclopropanes .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting spectroscopic data when characterizing diastereomers of this compound derivatives?

  • Methodological Answer :

  • 2D NMR : Utilize NOESY or ROESY to distinguish diastereomers by spatial proximity of protons (e.g., cyclopropane ring vs. ester group interactions) .
  • X-ray Crystallography : Resolve absolute configuration ambiguities, particularly for chiral centers adjacent to the cyano group .
  • Dynamic NMR (DNMR) : Analyze coalescence temperatures to assess rotational barriers in hindered derivatives (e.g., bulky substituents on the cyclopropane ring) .

Q. How can computational chemistry predict kinetic vs. thermodynamic control in cyclopropane ring-opening reactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ring-opening pathways (e.g., electrocyclic vs. radical mechanisms). The cyano group lowers activation energy for electrocyclic opening by stabilizing partial charges .
  • Solvent Modeling : COSMO-RS simulations predict solvent effects on pathway dominance (e.g., polar solvents favor ionic intermediates) .
  • Kinetic Isotope Effects (KIE) : Computational KIE analysis validates proposed mechanisms for experimental validation .

Q. What biological screening approaches are most effective for evaluating the pharmacological potential of this compound analogs?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes with strained active sites (e.g., cyclopropane-containing protease inhibitors) using fluorescence-based kinetic assays .
  • Metabolic Stability Studies : Incubate analogs with liver microsomes to assess cytochrome P450-mediated degradation; LC-MS quantifies metabolite formation .
  • In Vivo Imaging : Radiolabel the cyano group (e.g., with ¹¹C) for PET imaging to track biodistribution in model organisms .

Q. How do solvent effects and temperature gradients impact the diastereoselectivity of [2+1] cyclopropanation reactions in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Polarity : High polarity (e.g., DMF) stabilizes ionic intermediates, favoring syn diastereomers. Low polarity (e.g., toluene) promotes radical pathways, yielding anti products .
  • Temperature Gradients : Lower temperatures (−40°C) enhance stereoselectivity by slowing non-catalyzed racemic pathways .
  • Catalyst-Solvent Pairing : Chiral Cu(I)/bisoxazoline complexes in THF achieve >95% ee, while Rh(II)/porphyrin systems in DCM require precise stoichiometry to maintain selectivity .

Key Research Gaps

  • Mechanistic Studies : Limited data on radical-mediated cyclopropanation pathways under photoredox conditions.
  • Toxicology Profiles : No published in vitro toxicity screening for cyano-substituted cyclopropanes.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

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